molecular formula C8H6ClIO B2438087 3-Iodo-4-methylbenzoyl chloride CAS No. 52107-98-9

3-Iodo-4-methylbenzoyl chloride

Cat. No. B2438087
CAS RN: 52107-98-9
M. Wt: 280.49
InChI Key: JCOQBCLTGOENLA-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzoyl chloride is a chemical compound with the CAS Number: 52107-98-9 . It has a molecular weight of 280.49 and its IUPAC name is 3-iodo-4-methylbenzoyl chloride .


Synthesis Analysis

The synthesis of 3-Iodo-4-methylbenzoyl chloride involves the use of thionyl chloride in chloroform at 60°C for 16 hours .


Molecular Structure Analysis

The InChI code for 3-Iodo-4-methylbenzoyl chloride is 1S/C8H6ClIO/c1-5-2-3-6 (8 (9)11)4-7 (5)10/h2-4H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-4-methylbenzoyl chloride include a storage temperature of 2-8°C . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Organic Compounds

The compound 3-Iodo-4-methylbenzoyl chloride is utilized as a precursor or intermediate in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, a compound synthesized through selective C-acylation. This process involves using calcium hydroxide to push the tautomeric equilibrium towards the enol form, thereby protecting the hydroxyl functionality and trapping liberated hydrogen chloride, leading to the compound being obtained in excellent yield (Kurteva & Petrova, 2015).

Crystal Structure Analysis

3-Iodo-4-methylbenzoyl chloride is also involved in reactions leading to compounds whose crystal structures are of interest. For example, the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone followed by treatment with sulfanilamide leads to the formation of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea. The structure of this compound was confirmed by spectroscopic data and its molecular structure was determined from single-crystal X-ray diffraction data (Saeed, Mumtaz, & Flörke, 2010).

Chemical Synthesis and Reactivity

The compound is used in chemical reactions leading to the formation of novel structures with specific properties. For instance, in the title compound prepared by the reaction of 2-iodo-5-methylbenzoyl chloride with 2-mercaptobenzimidazole, the resulting four-membered fused-ring system is essentially planar. The crystal packing in this compound is stabilized by weak intermolecular π–π interactions and weak C—H⋯π interactions (Wang et al., 2011).

Safety and Hazards

3-Iodo-4-methylbenzoyl chloride is classified as corrosive . The hazard statement associated with it is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-iodo-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOQBCLTGOENLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylbenzoyl chloride

Synthesis routes and methods I

Procedure details

Thionyl chloride (8.2 ml, 112.5 mmol) was added to a mixture of 3-iodo-4-methylbenzoic acid (18.5 g, 75 mmol) in chloroform (100 ml) and heated at 61° C. for 16 hours. The solvent was removed in vacuo and excess thionyl chloride removed by azeotroping with toluene (3×30 ml). The desired product was formed as a beige solid (19.5 g 93%) and used in subsequent reactions without further purification.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-iodo-4-methylbenzoic acid (10.0 g, 38.2 mmol) in thionyl chloride (30.0 mL) was heated at reflux for 3 hours. The resulting yellow solution was cooled to room temperature and concentrated under reduced pressure to afford 3-iodo-4-methylbenzoyl chloride. A solution of 3-iodo-4-methylbenzoyl chloride (1 g, 4 mmol) in dichloromethane (10 mL) was added slowly to a 0° C. solution of 3-amino-4-fluorobenzotrifluoride (0.7 ml, 4 mmol) and diisopropylethylamine (0.9 ml, 5 mmol) in dichloromethane (10 mL). The reaction stirred at 0° C. and warmed to room temperature over 20 hours. The reaction mixture was purified via column chromatography on silica gel (gradient elution with 0 to 100% ethyl acetate-hexane) to afford N-(2-fluoro-5-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide 34 MS m/z found 423.9 [MH+]; calc. for C15H10F4INO=423.14.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Iodo-4-methylbenzoic acid (9.84 g) was dissolved in THF (50 ml) and thionyl chloride (4 ml) and DMF (0.05 ml) were added. The mixture was heated under ref lux for 3 hrs. The reaction mixture was concentrated under reduced pressure to give 3-iodo-4-methylbenzoyl chloride (10.18 g) as a brown powder. Then, by the reaction in the same manner as in Example 26-i), the title compound (3.47 g) was obtained from a solution of 3-iodo-4-methylbenzoyl chloride (4.00 g) and methylamine in THF (2M, 30 ml) as colorless powder crystals
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Two

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